molecular formula C10H19BrO B14655453 1-Bromo-4,4-dimethyloct-1-en-3-ol CAS No. 52419-05-3

1-Bromo-4,4-dimethyloct-1-en-3-ol

Cat. No.: B14655453
CAS No.: 52419-05-3
M. Wt: 235.16 g/mol
InChI Key: UFDMDTPQQBZOKB-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethyloct-1-en-3-ol is an organic compound with the molecular formula C10H19BrO It is characterized by the presence of a bromine atom, a double bond, and a hydroxyl group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethyloct-1-en-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Substitution: 4,4-dimethyloct-1-en-3-ol derivatives.

    Oxidation: 1-bromo-4,4-dimethyloct-1-en-3-one.

    Reduction: 1-bromo-4,4-dimethyloctane-3-ol.

Scientific Research Applications

1-Bromo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4,4-dimethyloct-1-en-3-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Bromo-4,4-dimethyloctane: Lacks the double bond and hydroxyl group, resulting in different reactivity and applications.

    4,4-Dimethyloct-1-en-3-ol:

    1-Bromo-4,4-dimethylpent-1-en-3-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.

Uniqueness: 1-Bromo-4,4-dimethyloct-1-en-3-ol is unique due to its combination of a bromine atom, double bond, and hydroxyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

52419-05-3

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-4,4-dimethyloct-1-en-3-ol

InChI

InChI=1S/C10H19BrO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

UFDMDTPQQBZOKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C=CBr)O

Origin of Product

United States

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